molecular formula C12H22O2 B1670085 Decanoyl acetaldehyde CAS No. 56505-80-7

Decanoyl acetaldehyde

Cat. No. B1670085
CAS RN: 56505-80-7
M. Wt: 198.3 g/mol
InChI Key: QBDCOUHKEVYWLO-UHFFFAOYSA-N
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Description

Decanoyl acetaldehyde is a natural product and the main antibacterial component in the essential oil from Houttuynia cordata Thunb . It has been regarded as the antibiotic of herbal medicine and widely employed for treating anaphylaxis, cough, cancer, and viral infection .


Synthesis Analysis

Decanoyl acetaldehyde is one of the key effective components in the essential oil of Houttuynia cordata Thunb . The content of decanoyl acetaldehyde in the volatile oil of HCT showed great differences . It is unstable and easily oxidized into decanoyl acetic acid and then decomposed into 2-undecanone in the process of distillation and during storage .


Molecular Structure Analysis

Decanoyl acetaldehyde has a chemical formula of C12H22O2 . There are two –C=O bonds, and the tip one is more active than –CH3 in the decanoyl acetaldehyde molecule .


Chemical Reactions Analysis

Decanoyl acetaldehyde is unstable and easily oxidized into decanoyl acetic acid and then decomposed into 2-undecanone in the process of distillation and during storage . It is difficult to extract this component from Houttuynia cordata Thunb efficiently .


Physical And Chemical Properties Analysis

The carbon-to-oxygen double bond in aldehydes and ketones, such as Decanoyl acetaldehyde, is quite polar . This charge separation leads to dipole-dipole interactions that significantly affect the boiling points . Aldehydes and ketones cannot hydrogen bond with themselves, but the oxygen atom of the carbonyl group engages in hydrogen bonding with a water molecule .

Scientific Research Applications

Anti-Inflammation and Anti-Atherosclerosis

Decanoyl acetaldehyde has been studied for its effects against atherosclerosis, indicating potential anti-inflammatory and serum lipid-lowering properties. In a study involving rats, it was observed to decrease serum levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), tumor necrosis factor-alpha (TNF-α), and interleukins (IL-1β and IL-6). It also increased the level of interleukin-10 (IL-10) and the ratio of high-density lipoprotein cholesterol (HDL-C) to LDL-C, while inhibiting the expression of NF-κB and reducing the thickness of the artery wall (Jiao Ya-bin, 2010).

Extraction and Analysis Techniques

Decanoyl acetaldehyde has been the subject of various extraction and analysis techniques. For instance, its efficient extraction from Houttuynia cordata Thunb, a traditional Chinese medicine, has been achieved through different methods like steam distillation, argon gas protection, and decompression (Yin Hua-ru, 2012). Another study established a method for measuring its content in Yuxingcao oral liquid using a UV photometer, noting the method's simplicity, reliability, and precision (H. Hong, 2000).

Sensor Development

Research includes the development of a self-powered acetaldehyde sensor based on a biofuel cell. This device offers selective and sensitive detection of acetaldehyde in aqueous solutions, with potential applications in environmental monitoring and water resource protection (Lingling Zhang, Ming Zhou, S. Dong, 2012).

Molecular Mechanisms and Carcinogenesis

Studies have explored the molecular mechanisms of acetaldehyde-mediated carcinogenesis in squamous epithelium. Acetaldehyde can cause various forms of DNA damage, contributing to the development of squamous cell carcinomas in the upper aerodigestive tract (A. Mizumoto et al., 2017).

Catalytic Conversion and Environmental Studies

Decanoyl acetaldehyde has been involved in studies examining its catalytic conversion, like the sustainable route for its synthesis from lactic acid using a mesoporous aluminum phosphate catalyst (Congming Tang et al., 2015). Environmental studies have also focused on ambient concentrations of acetaldehyde in urban air, analyzing its role in photochemical smog and its impact as an environmental pollutant (D. Grosjean et al., 2002).

Inhibition of Carcinogenic Production

Research has indicated that xylitol can inhibit the production of carcinogenic acetaldehyde by Candida species, potentially reducing the risk of ethanol-related carcinogenesis (J. Uittamo et al., 2011).

Chemical Reactions and Kinetics

There have been studies on the chemical reactions and kinetics of acetaldehyde, such as the polymerization and decarbonylation reactions on the Pd(111) surface, providing insights into mechanisms of aldehyde reactions on metal surfaces (J. Davis, M. Barteau, 1989). Another study focused on the chemical equilibria of acetaldehyde in mixtures with water, exploring the formation of oligomers through quantitative NMR spectroscopy (A. Scheithauer et al., 2015).

Additional Applications

Further applications of decanoyl acetaldehyde include its role in attracting Drosophila larvae at low concentrations, where it acts as an energy source and a stressor (P. Parsons, G. Spence, 1981), and in the degradation of free and sulfur-dioxide-bound acetaldehyde by malolactic lactic acid bacteria in white wine, affecting the sensory and color qualities of wines (J. Osborne et al., 2006).

Safety And Hazards

Acetaldehyde, a related compound, is known to cause irritation of the eyes, skin, and respiratory tract in humans . At higher exposure levels, erythema, coughing, pulmonary edema, and necrosis may also occur . It is considered a probable human carcinogen .

Future Directions

The extraction of Decanoyl acetaldehyde from Houttuynia cordata Thunb has been a focus of research . The content of decanoyl acetaldehyde in the volatile oil extracted by solvent immersion at room temperature was far higher than that extracted by steam distillation, and it was also far higher than that obtained by headspace solid-phase microextraction . This suggests that lower extraction temperatures effectively inhibit the oxidation of decanoyl acetaldehyde .

properties

IUPAC Name

3-oxododecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-12(14)10-11-13/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDCOUHKEVYWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205050
Record name Decanoyl acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decanoyl acetaldehyde

CAS RN

56505-80-7
Record name Houttuynin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56505-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanoyl acetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056505807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoyl acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOUTTUYNINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKP6GP1IRH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
183
Citations
T ZHANG, M SONG, Y WU - Chinese Journal of …, 2008 - ingentaconnect.com
To identify and verify the existenceof decanoyl acetaldehyde,… the same results that decanoyl acetaldehyde was present in … controlling the content of decanoyl acetaldehyde,the active …
Number of citations: 1 www.ingentaconnect.com
X Qing-Song, W Sai-Jin - Chemistry of Natural Compounds, 2015 - Springer
… (decanoyl acetaldehyde) is one of the key effective components in the essential oil of HCT. The content of decanoyl acetaldehyde … that the content of decanoyl acetaldehyde extracted by …
Number of citations: 4 link.springer.com
Q Xue - International Journal of Biotechnology for Wellness …, 2013 - academia.edu
… and the content of decanoyl acetaldehyde in the essential oil … The content of decanoyl acetaldehyde in the HCT extractant … , the content of decanoyl acetaldehyde decreased rapidly as …
Number of citations: 0 www.academia.edu
J LI, C Chen, Y Gao, Y Jiao - Chinese Traditional Patent …, 1992 - pesquisa.bvsalud.org
… AIM:To study the effect of decanoyl acetaldehyde against … and high dose of decanoyl acetaldehyde and ibuprofen groups.… (kg?d),78 mg/(kg?d)decanoyl acetaldehyde and 144 …
Number of citations: 1 pesquisa.bvsalud.org
JM Kang, IH Cha, YK Lee, HS Ryu - … of the Korean Society of Food …, 1997 - koreascience.kr
… decanoyl acetaldehyde, as identified by GC-MS. From this observation, it may be inferred that 2-undecanone and decanoyl acetaldehyde … 1-decanol and decanoyl acetaldehyde, and Fr. …
Number of citations: 56 koreascience.kr
Z Zeng, JG Shi, HP Zeng, WL Lai - Chinese Journal of Analytical …, 2003 - hero.epa.gov
… The, major constituents were 2-undecanone, decanoyl acetaldehyde (… Decanoyl acetaldehyde (houttuynium), as the special … and decanoyl acetaldehyde has been discussed as well. …
Number of citations: 24 hero.epa.gov
Y Zhao, YP Tian, T Feng - Mediators of Inflammation, 2021 - hindawi.com
… Decanoyl acetaldehyde (houttuynin) is one of the main extracts from Houttuynia … by decanoyl acetaldehyde and sodium bisulfite as a result of the instability of decanoyl acetaldehyde [7]. …
Number of citations: 11 www.hindawi.com
X Jiang, Z Yan, X Yan - Chinese Traditional and Herbal …, 1994 - pesquisa.bvsalud.org
… Synthetic decanoyl acetaldehyde in compounded Chinese medicinal prescription were determined by two methods. The Correlation coefficicnts of the standard curve were found to be …
Number of citations: 2 pesquisa.bvsalud.org
CH Lin, LK Chao, LY Lin, CS Wu, LP Chu, CH Huang… - Molecules, 2022 - mdpi.com
… cordata and isolated decanoyl acetaldehyde, which has an antibacterial effect and is known to cause the unique stinking smell of H. cordata [14]. However, this component is easily …
Number of citations: 1 www.mdpi.com
T Kosuge - Yakugaku Zasshi, 1952 - jstage.jst.go.jp
… substance contained in Houttuynia cordata is decanoyl acetaldehyde. It should be added … decanoyl acetaldehyde discovered by the present experiments. The decanoyl acetaldehyde …
Number of citations: 35 www.jstage.jst.go.jp

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